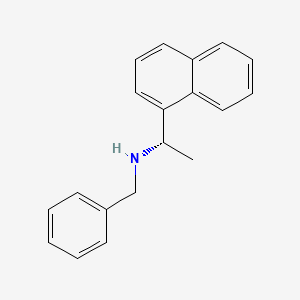![molecular formula C14H19N3O2 B11744743 2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the ethan-1-ol moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be incorporated into polymers and other materials to modify their properties, such as enhancing thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol include:
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: This compound has a similar pyrazole ring but lacks the ethoxyphenyl group.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: This compound features an amino group instead of the ethoxyphenyl group.
2-(3-methyl-1H-pyrazol-1-yl)ethanol: This compound has a methyl group on the pyrazole ring instead of the ethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[3-[(4-ethoxyphenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H19N3O2/c1-2-19-13-5-3-12(4-6-13)11-15-14-7-8-17(16-14)9-10-18/h3-8,18H,2,9-11H2,1H3,(H,15,16) |
InChI Key |
YFQHBASAYPLWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11744675.png)
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744681.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11744692.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744694.png)
![1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11744696.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)

